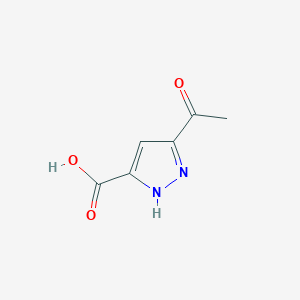
5-acrylamido-2-hydroxybenzoic acid
Vue d'ensemble
Description
5-Acrylamido-2-hydroxybenzoic acid is a compound that combines the structural features of acrylamide and hydroxybenzoic acid. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both an acrylamide group and a hydroxybenzoic acid moiety allows for unique chemical reactivity and biological activity.
Mécanisme D'action
Target of Action
Poly(N-acryloyl-5-aminosalicylic acid) is a type of amino acid-based polymer . These polymers have shown great potential in applications, including drug delivery, chiral recognition, and sensor materials . The primary targets of this compound are likely to be the cells or tissues where these applications are relevant.
Mode of Action
It’s known that the compound is involved in the polymerization of various n-acryloyl amino acid monomers . This process could potentially alter the physical structures and chemical properties of the target cells or tissues .
Biochemical Pathways
The compound’s involvement in the polymerization of various n-acryloyl amino acid monomers suggests that it may influence the synthesis and structure of proteins within the target cells or tissues .
Pharmacokinetics
A related compound, a ph-responsive polymer synthesized from tamarind kernel powder, acrylic acid, and polyamidoamine, was utilized for controlled release of 5-aminosalicylic acid in buffer medium . This suggests that Poly(N-acryloyl-5-aminosalicylic acid) might also have controlled release properties, which could impact its bioavailability.
Result of Action
The compound’s role in the polymerization of various n-acryloyl amino acid monomers suggests that it may influence the physical structures and chemical properties of the target cells or tissues .
Action Environment
The environment can significantly influence the action, efficacy, and stability of Poly(N-acryloyl-5-aminosalicylic acid). For instance, different solvents, RAFT agents, and photocatalysts have been investigated to show the robustness and versatility of the polymerization process involving this compound . This suggests that the compound’s action and efficacy can be influenced by factors such as the presence of different solvents and catalysts.
Analyse Biochimique
Biochemical Properties
Poly(N-acryloyl-5-aminosalicylic acid) has been found to possess exceptional physical structures, chemical properties, and biocompatibility .
Cellular Effects
It has been suggested that this polymer could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the polymer exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The changes in the effects of Poly(N-acryloyl-5-aminosalicylic acid) over time in laboratory settings are not yet fully known. It has been suggested that the polymer has controlled molecular weights and narrow molecular weight distributions .
Metabolic Pathways
It is believed that the polymer could interact with various enzymes or cofactors .
Transport and Distribution
The transport and distribution of Poly(N-acryloyl-5-aminosalicylic acid) within cells and tissues are not yet fully known. It is believed that the polymer could interact with various transporters or binding proteins .
Subcellular Localization
It is believed that the polymer could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-acrylamido-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with acryloyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the acrylamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Acrylamido-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The acrylamide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 5-acrylamido-2-benzoic acid.
Reduction: Formation of 5-amino-2-hydroxybenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Acrylamido-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Industry: Utilized in the production of specialty polymers and hydrogels with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Salicylic Acid: A well-known hydroxybenzoic acid derivative with anti-inflammatory properties.
p-Hydroxybenzoic Acid: Another hydroxybenzoic acid derivative with antioxidant properties.
Protocatechuic Acid: Known for its antioxidant and anti-inflammatory activities.
Uniqueness
5-Acrylamido-2-hydroxybenzoic acid is unique due to the presence of both an acrylamide group and a hydroxybenzoic acid moiety. This dual functionality allows for a broader range of chemical reactivity and potential biological activities compared to its simpler counterparts .
Propriétés
IUPAC Name |
2-hydroxy-5-(prop-2-enoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-9(13)11-6-3-4-8(12)7(5-6)10(14)15/h2-5,12H,1H2,(H,11,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSAUUOOHVYERA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=C(C=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192901 | |
| Record name | Poly(N-acryloyl-5-aminosalicylic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39839-49-1, 39833-78-8 | |
| Record name | Poly(N-acryloyl-5-aminosalicylic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-5-(prop-2-enamido)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B3021546.png)


